molecular formula C6H11F3N2 B7904462 1-Methyl-3-(trifluoromethyl)piperazine

1-Methyl-3-(trifluoromethyl)piperazine

Cat. No.: B7904462
M. Wt: 168.16 g/mol
InChI Key: VXCFJZVDIYOMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trifluoromethyl)piperazine is a piperazine derivative featuring a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3 of the piperazine ring. The trifluoromethyl group, known for its strong electron-withdrawing properties, enhances metabolic stability and influences binding affinity in pharmacological contexts .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-11-3-2-10-5(4-11)6(7,8)9/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCFJZVDIYOMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, a carboxylic acid, and an aldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium (Pd) and platinum (Pt) are often used to facilitate various reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized piperazine derivatives.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Key structural analogues include:

Compound Name Substituents Molecular Weight Key Features Reference
1-Methyl-3-(trifluoromethyl)piperazine -CH₃ (position 1), -CF₃ (position 3) ~210.19* Enhanced metabolic stability due to -CF₃; potential CNS activity [6, 9]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) -CF₃ on phenyl ring attached to piperazine 230.23 5-HT1B agonist; variable effects on sympathetic nerve discharge [17, 20]
1-(3-Chlorophenyl)piperazine (mCPP) -Cl on phenyl ring 196.67 Mixed 5-HT1B/2C activity; used in neuropharmacology studies [5, 7]
1-(4-Methoxyphenyl)piperazine -OCH₃ on phenyl ring 192.23 Serotonergic activity; altered pharmacokinetics due to electron-donating group [5]

*Calculated based on molecular formula (C₆H₁₁F₃N₂).

Key Observations :

  • Trifluoromethyl Position: The -CF₃ group on the piperazine core (target compound) vs.
  • Electron-Withdrawing vs. Donating Groups : -CF₃ and -Cl (electron-withdrawing) enhance stability and receptor affinity compared to -OCH₃ (electron-donating) .

Pharmacological Activity

Serotonergic Activity
  • TFMPP : Acts as a 5-HT1B agonist, showing variable effects on sympathetic nerve discharge (SND), including inhibition or excitation depending on dose and receptor subtype .
  • 1-(3-Chlorophenyl)piperazine (mCPP): Mixed 5-HT1B/2C agonist with anxiolytic and anorectic effects in preclinical models .
  • Target Compound : While direct data are unavailable, the -CF₃ group may enhance binding to serotonin receptors, similar to TFMPP, but with altered selectivity due to the methyl group on the piperazine core .

Key Challenges :

  • Introducing -CF₃ to the piperazine core requires precise control to avoid side reactions .
  • Methylation at position 1 may necessitate protecting-group strategies .

Physicochemical Properties

  • Melting Points: Piperazine derivatives with -CF₃ groups typically exhibit higher melting points (e.g., 113–114°C for a related oxadiazole compound) compared to non-fluorinated analogues .
  • Solubility : The -CF₃ group reduces water solubility but improves lipid membrane permeability, enhancing CNS bioavailability .

Q & A

Q. What role does the trifluoromethyl group play in target binding interactions?

  • Mechanism : The CF₃ group engages in hydrophobic interactions with receptor pockets (e.g., CCR5’s allosteric site) and stabilizes binding via fluorine-mediated hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.